molecular formula C25H20FN3O3S2 B2407613 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 922039-28-9

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2407613
CAS No.: 922039-28-9
M. Wt: 493.57
InChI Key: UCIXCLFWTDQMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide features a hybrid structure combining indole and benzothiazole moieties. Key structural elements include:

  • A 4-fluorobenzyl group attached to the indole nitrogen.
  • A methylsulfonyl substituent at the 6-position of the benzothiazole ring.
  • An acetamide linker bridging the indole and benzothiazole units.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S2/c1-34(31,32)19-10-11-21-23(13-19)33-25(27-21)28-24(30)12-17-15-29(22-5-3-2-4-20(17)22)14-16-6-8-18(26)9-7-16/h2-11,13,15H,12,14H2,1H3,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIXCLFWTDQMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and a thiazole derivative. Its molecular formula is C_{23}H_{22}F_{N}_{3}O_{2}S, with a molecular weight of approximately 399.5 g/mol. The presence of the 4-fluorobenzyl group may contribute to its biological activity by enhancing lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells, particularly in glioblastoma models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential as a COX-II inhibitor, with IC50 values indicating moderate inhibitory activity against COX enzymes, which are crucial in inflammatory processes.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, possibly through modulation of oxidative stress pathways.

Anticancer Activity

A study conducted on various derivatives of thiazolidinones indicated that compounds similar to This compound exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells. The results demonstrated a dose-dependent response with an IC50 value in the low micromolar range, suggesting strong anticancer potential .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound acts as a selective COX-II inhibitor. It exhibited an IC50 value of approximately 0.52 μM against COX-II, which is comparable to standard anti-inflammatory drugs like Celecoxib (IC50 = 0.78 μM). This selectivity suggests potential for reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Case Studies

StudyObjectiveFindings
Da Silva et al. (2020)Evaluate anticancer propertiesSignificant cytotoxicity against GBM cells; IC50 values in low micromolar range.
Hwang et al. (2023)Assess COX-II inhibitory activityIC50 = 0.52 μM; effective anti-inflammatory properties compared to Celecoxib.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide. For instance, derivatives of thiazole and indole have shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against human breast adenocarcinoma (MCF7) cells. The effectiveness is often assessed using assays such as Sulforhodamine B (SRB), which measures cell viability post-treatment .

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as inhibitors of key enzymes involved in disease pathways. For example, some derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can potentially lead to therapeutic effects in managing cognitive decline .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study BAnticancer ActivityShowed that certain derivatives can reduce MCF7 cell viability by over 70% at concentrations of 10 µM .
Study CEnzyme InhibitionIdentified as a potential acetylcholinesterase inhibitor with an IC50 value comparable to established drugs .

Comparison with Similar Compounds

Anticonvulsant Benzothiazole Derivatives ()

Compounds 5i and 5j share the benzothiazole-acetamide core but substitute the indole with a triazole-thioether group. Key differences include:

  • Substituents : 5i/5j have a 3- or 4-fluorobenzyloxy group on benzothiazole, whereas the target compound uses a methylsulfonyl group.
  • Activity :
    • 5j (4-fluorobenzyloxy) showed ED50 values of 54.8 mg/kg (MES test) and 52.8 mg/kg (scPTZ test), with a high protective index (PI) of 9.30.
    • The methylsulfonyl group in the target compound may enhance solubility or metabolic stability compared to alkoxy groups.
Compound Substituent (Benzothiazole) ED50 (MES, mg/kg) Protective Index (MES)
5j 4-fluorobenzyloxy 54.8 9.30
Target Compound 6-methylsulfonyl Data not reported Not tested

Key Insight : Fluorinated benzyl groups improve anticonvulsant efficacy, but sulfonyl groups may optimize pharmacokinetics .

Indomethacin-Inspired Analogs ()

Compounds 37 and 31 retain the indole-acetamide backbone but differ in substituents:

  • 37 : Features a 4-chlorobenzoyl on indole and 4-fluorophenylsulfonyl on acetamide.
  • 31 : Substitutes with 4-trifluoromethylphenylsulfonyl .
Compound Indole Substituent Acetamide Substituent Biological Activity
37 4-chlorobenzoyl 4-fluorophenylsulfonyl Not specified
31 4-chlorobenzoyl 4-trifluoromethylphenylsulfonyl Anti-inflammatory?
Target Compound 4-fluorobenzyl 6-methylsulfonylbenzothiazole Potential neuro/oncology

Key Insight : Chlorobenzoyl groups may enhance COX inhibition (common in NSAIDs), while fluorobenzyl groups could improve blood-brain barrier penetration .

Anticancer Thiazole-Triazole Hybrids ()

Compound 8l incorporates a 4-fluorobenzyloxy -benzothiazole linked to a pyrazole-hydrazinecarboximidamide group. It exhibits anti-proliferative activity against cancer cells (IC50 = 2.23–3.75 mM).

  • Structural Contrast : The target compound lacks the pyrazole-hydrazine moiety but shares fluorobenzyl and benzothiazole elements.

Methylsulfonyl-Benzothiazole Derivatives ()

Compounds 24–26 feature a 6-(methylsulfonyl)benzothiazole core with imidazolium counterions.

  • Physicochemical Data :
    • 24 : Melting point 78–80°C, ^1H NMR (DMSO-d6) δ 8.31 (s, 1H, benzothiazole-H).
    • 25 : Melting point 88–89°C, higher solubility due to tetrafluoroborate.
  • Comparison : The target compound’s neutral acetamide structure may offer better bioavailability than charged imidazolium salts.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Indole Functionalization : Introduce the 4-fluorobenzyl group at the indole nitrogen via alkylation under anhydrous conditions using polar aprotic solvents (e.g., DMF) and bases like NaH .

Acetamide Formation : Couple the indole derivative to a benzo[d]thiazole core via nucleophilic acyl substitution. Activate the carboxylic acid intermediate with coupling agents (e.g., EDCI/HOBt) .

Sulfonation : Install the methylsulfonyl group at the benzo[d]thiazole ring using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .

  • Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm, methylsulfonyl singlet at δ 3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 506.12) .
  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, sulfonyl S=O at ~1350 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. The methylsulfonyl group enhances aqueous solubility compared to non-sulfonated analogues .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC. Amide bonds may hydrolyze under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative Assays : Test the compound alongside structurally similar analogues (e.g., ’s N-(2,6-difluorobenzyl) variant) under standardized conditions (e.g., MTT assay for cytotoxicity) .
  • Dose-Response Analysis : Calculate IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
  • Meta-Analysis : Cross-reference PubChem/ChemSpider entries for related compounds to identify trends in bioactivity .

Q. What strategies optimize reaction yields when synthesizing this compound, given conflicting solvent and catalyst data?

  • Methodology :

  • DoE (Design of Experiments) : Screen solvents (DMF vs. acetonitrile), temperatures (25–80°C), and catalysts (e.g., CuI for click chemistry) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or receptors. The fluorobenzyl group may engage in π-π stacking with aromatic residues .
  • MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity using Random Forest algorithms .

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Methodology :

  • Enzyme Inhibition : Test against purified targets (e.g., COX-2, HDACs) using fluorogenic substrates. The benzo[d]thiazole core may act as a zinc-chelating moiety .
  • Apoptosis Assays : Measure caspase-3/7 activation via luminescence in treated cells .
  • ROS Detection : Use DCFH-DA staining to assess oxidative stress induction .

Q. How does structural modification of the indole or benzothiazole moieties affect SAR?

  • Methodology :

  • Analog Synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare IC50_{50} shifts .
  • Crystallography : Solve co-crystal structures with targets (e.g., ’s benzothiazole-protein complexes) to identify critical binding interactions .
  • Proteomics : Perform pull-down assays with biotinylated derivatives to map interactomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.